molecular formula C9H12N2 B050875 (5R)-5-Methyl-5,6,7,8-tetrahydroquinazoline CAS No. 121282-96-0

(5R)-5-Methyl-5,6,7,8-tetrahydroquinazoline

Cat. No. B050875
M. Wt: 148.2 g/mol
InChI Key: PHOWVVXYAVZXHX-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5R)-5-Methyl-5,6,7,8-tetrahydroquinazoline is a heterocyclic organic compound that has been studied for its potential use in pharmaceutical applications. This compound is a member of the quinazoline family of compounds, which have been found to have a variety of biological activities. In

Mechanism Of Action

The mechanism of action of ((5R)-5-Methyl-5,6,7,8-tetrahydroquinazoline)-5-Methyl-5,6,7,8-tetrahydroquinazoline is not fully understood. However, it has been suggested that its activity may be due to its ability to modulate the activity of certain neurotransmitters, such as serotonin and dopamine.

Biochemical And Physiological Effects

((5R)-5-Methyl-5,6,7,8-tetrahydroquinazoline)-5-Methyl-5,6,7,8-tetrahydroquinazoline has been found to have a variety of biochemical and physiological effects. It has been found to increase the levels of certain neurotransmitters, such as serotonin and dopamine, in the brain. In addition, it has been found to have antioxidant activity, which may be beneficial in preventing oxidative damage to cells.

Advantages And Limitations For Lab Experiments

One advantage of ((5R)-5-Methyl-5,6,7,8-tetrahydroquinazoline)-5-Methyl-5,6,7,8-tetrahydroquinazoline is that it has been found to have a relatively low toxicity profile. In addition, it has been found to be stable under a variety of conditions, which makes it suitable for use in lab experiments. However, one limitation of ((5R)-5-Methyl-5,6,7,8-tetrahydroquinazoline)-5-Methyl-5,6,7,8-tetrahydroquinazoline is that it is relatively insoluble in water, which may limit its use in certain applications.

Future Directions

There are several potential future directions for the study of ((5R)-5-Methyl-5,6,7,8-tetrahydroquinazoline)-5-Methyl-5,6,7,8-tetrahydroquinazoline. One direction is to further explore its potential use in the treatment of neurological disorders, such as epilepsy and depression. Another direction is to explore its potential use in the treatment of cancer. In addition, there is potential for the development of new synthesis methods for ((5R)-5-Methyl-5,6,7,8-tetrahydroquinazoline)-5-Methyl-5,6,7,8-tetrahydroquinazoline, which may improve its yield and purity. Finally, there is potential for the development of new analogs of ((5R)-5-Methyl-5,6,7,8-tetrahydroquinazoline)-5-Methyl-5,6,7,8-tetrahydroquinazoline, which may have improved biological activity and selectivity.

Synthesis Methods

The synthesis of ((5R)-5-Methyl-5,6,7,8-tetrahydroquinazoline)-5-Methyl-5,6,7,8-tetrahydroquinazoline has been reported in several studies. One method involves the reaction of 2-aminobenzylamine and methyl vinyl ketone in the presence of a catalyst. Another method involves the reaction of 2-aminobenzylamine with 2-bromoacetophenone in the presence of a base. Both of these methods have been found to yield ((5R)-5-Methyl-5,6,7,8-tetrahydroquinazoline)-5-Methyl-5,6,7,8-tetrahydroquinazoline with high purity and yield.

Scientific Research Applications

((5R)-5-Methyl-5,6,7,8-tetrahydroquinazoline)-5-Methyl-5,6,7,8-tetrahydroquinazoline has been studied for its potential use in pharmaceutical applications. It has been found to have anticonvulsant, analgesic, and antidepressant activities. In addition, it has been found to have activity against certain types of cancer cells.

properties

CAS RN

121282-96-0

Product Name

(5R)-5-Methyl-5,6,7,8-tetrahydroquinazoline

Molecular Formula

C9H12N2

Molecular Weight

148.2 g/mol

IUPAC Name

(5R)-5-methyl-5,6,7,8-tetrahydroquinazoline

InChI

InChI=1S/C9H12N2/c1-7-3-2-4-9-8(7)5-10-6-11-9/h5-7H,2-4H2,1H3/t7-/m1/s1

InChI Key

PHOWVVXYAVZXHX-SSDOTTSWSA-N

Isomeric SMILES

C[C@@H]1CCCC2=NC=NC=C12

SMILES

CC1CCCC2=NC=NC=C12

Canonical SMILES

CC1CCCC2=NC=NC=C12

synonyms

Quinazoline, 5,6,7,8-tetrahydro-5-methyl-, (R)- (9CI)

Origin of Product

United States

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